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Introduction Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye widely used in

biomedical imaging due to its deep tissue penetration and low autofluorescence in biological

tissues. When coupled with targeting biomolecules like proteins and antibodies, ICG enables

highly specific in vivo imaging for research, diagnostics, and therapeutic applications. The

labeling process typically involves the reaction of a thiol-reactive ICG derivative (e.g., ICG-

maleimide) with free sulfhydryl (-SH) groups on the protein or antibody.

Following the conjugation reaction, a heterogeneous mixture containing the desired labeled

protein, unreacted dye, and potentially aggregated or denatured protein is formed. The removal

of these impurities is critical, as excess free dye can lead to high background signals and

nonspecific binding, while protein aggregates can alter biological activity and cause

immunogenic responses. This document provides detailed protocols for the purification of ICG-
SH labeled proteins and antibodies, along with methods for their characterization and quality

control.

Principle of Thiol-Reactive ICG Labeling
The conjugation of ICG to proteins and antibodies via sulfhydryl groups is a common and

specific labeling strategy. This method targets the thiol group of cysteine residues. The most

prevalent reaction involves a maleimide-functionalized ICG dye reacting with the protein's thiol

group through a Michael addition mechanism.[1] This forms a stable thioether bond, covalently
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linking the dye to the protein.[2][3] The reaction is highly selective for thiols at a neutral pH

range (6.5-7.5).[2][4]

Antibodies (like IgG) have inter-chain disulfide bonds that can be selectively reduced to

generate free thiols, providing sites for labeling without significantly affecting the antigen-

binding region.[3]

Experimental Protocols
Protocol 1: ICG-Maleimide Labeling of Proteins and
Antibodies
This protocol details the covalent attachment of an ICG-maleimide dye to sulfhydryl groups on

a protein or antibody.

1.1 Materials

Protein/Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, HEPES, pH 7.0-7.5)[3][5]

ICG-maleimide dye

Anhydrous Dimethyl Sulfoxide (DMSO)[2]

Reducing agent (e.g., TCEP, DTT) (Optional, for reducing disulfide bonds)[3]

Degassed reaction buffer (e.g., PBS, pH 7.0-7.5)

Reaction tubes (protected from light)

1.2 Protein Preparation

If the protein/antibody is in a buffer containing primary amines (like Tris) or preservatives with

thiol groups, it must be exchanged into a suitable reaction buffer (e.g., PBS, pH 7.0-7.5).

This can be done using dialysis or desalting columns.

Ensure the final protein concentration is between 1-10 mg/mL for efficient labeling.[4]
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1.3 Reduction of Disulfide Bonds (Optional) This step is for proteins/antibodies where internal

disulfide bonds need to be reduced to generate free thiols.

Dissolve the protein/antibody in a degassed buffer.[3]

Add a 10- to 20-fold molar excess of a reducing agent like TCEP.

Incubate for 30-60 minutes at room temperature.

Remove the excess reducing agent immediately before labeling using a desalting spin

column.

1.4 Labeling Reaction

Allow the vial of ICG-maleimide to warm to room temperature.

Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO.[2] Vortex

briefly to ensure it is fully dissolved. This solution should be used immediately.[2]

While gently stirring the protein solution, add the ICG-maleimide stock solution to achieve a

final dye-to-protein molar ratio between 10:1 and 20:1.[2]

Protect the reaction mixture from light and incubate at room temperature for 2 hours or at

4°C overnight.[2][3]

Protocol 2: Purification of ICG-Labeled Conjugates
After the labeling reaction, it is crucial to separate the ICG-protein conjugate from unreacted

free dye. Below are three common methods for purification.

2.1 Method A: Size Exclusion Chromatography (SEC) / Gel Filtration

SEC separates molecules based on size. The larger ICG-protein conjugates will elute first,

while the smaller, unbound ICG dye molecules are retained longer in the column.[6][7]

Column Preparation: Select a desalting column (e.g., Sephadex G-25) with an appropriate

exclusion limit for your protein.[8] Equilibrate the column with at least five column volumes of

the desired storage buffer (e.g., PBS).
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Sample Loading: Apply the entire reaction mixture from Protocol 1 to the top of the

equilibrated column.

Elution: Begin eluting with the storage buffer. The labeled protein will be in the first colored

fraction to elute. The free dye will elute later as a separate, more slowly moving band.

Fraction Collection: Collect fractions and monitor the absorbance at 280 nm (for protein) and

~780 nm (for ICG dye) to identify the fractions containing the purified conjugate.

Pooling: Pool the fractions that contain a high ratio of A780/A280.

2.2 Method B: Dialysis

Dialysis removes small molecules from a solution by diffusion across a semi-permeable

membrane with a specific molecular weight cut-off (MWCO).[9][10]

Membrane Preparation: Select a dialysis membrane with an MWCO that is significantly

smaller than the molecular weight of your protein (e.g., 10-20 kDa MWCO for an antibody).

Prepare the membrane according to the manufacturer's instructions.

Sample Loading: Transfer the labeling reaction mixture into the dialysis tubing or cassette.

Dialysis: Place the sealed tubing/cassette in a large volume of storage buffer (at least 200-

500 times the sample volume) at 4°C with gentle stirring.[10]

Buffer Exchange: Change the dialysis buffer at least three times over 24-48 hours to ensure

complete removal of the free dye.[9]

Sample Recovery: Recover the purified conjugate from the dialysis tubing/cassette.

2.3 Method C: Tangential Flow Filtration (TFF)

TFF is an efficient method for concentrating and desalting larger sample volumes.[11][12] The

solution is passed tangentially across a membrane, where smaller molecules (like free dye)

pass through (permeate), and larger molecules (the conjugate) are retained (retentate).[12][13]

System Setup: Select a TFF membrane cassette with an appropriate MWCO (e.g., 30 kDa

for an antibody). Assemble and flush the TFF system with purification buffer according to the
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manufacturer's protocol.

Concentration: Load the reaction mixture into the system and concentrate the sample to a

smaller volume. The free dye will be partially removed in the permeate.

Diafiltration: Add fresh purification buffer to the retentate at the same rate that permeate is

being removed. This "washes" the remaining free dye out of the sample. Perform diafiltration

with at least 5-10 volumes of buffer.

Final Concentration & Recovery: Concentrate the washed retentate to the desired final

volume and recover the purified ICG-protein conjugate.

Data Presentation
Table 1: Recommended Parameters for ICG-Maleimide Labeling

Parameter Recommended Value Rationale

Protein Concentration 1 - 10 mg/mL[3][5]
Ensures efficient reaction
kinetics.

Reaction Buffer
PBS, HEPES (pH 7.0 - 7.5)[3]

[4]

Optimal pH for thiol-maleimide

reaction; avoids primary

amines.

Dye:Protein Molar Ratio 10:1 to 20:1[2]

Provides sufficient excess of

dye to drive the reaction

forward.

| Reaction Time | 2 hours at RT or overnight at 4°C[2][3] | Allows for completion of the

conjugation reaction. |

Table 2: Comparison of Purification Methods
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Method
Typical Protein
Recovery

Purity Speed Scalability

Size Exclusion
Chromatograp
hy

>90% High Fast (<1 hour)
Low to
Medium

Dialysis >95% High
Slow (24-48

hours)
High

| Tangential Flow Filtration | >95% | High | Moderate (1-3 hours) | Very High |

Protocol 3: Characterization and Quality Control
After purification, it is essential to characterize the conjugate to ensure it meets the required

specifications.

3.1 Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.[14] It is

determined using UV-Vis spectrophotometry.

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the

absorbance maximum for ICG (~780 nm, Amax).[14][15]

Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.

Protein Conc. (M) = [A280 - (Amax × CF)] / ε_protein

CF (Correction Factor) = Absorbance of the free dye at 280 nm / Absorbance of the free

dye at its λmax. For ICG, this is typically ~0.08.

ε_protein = Molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

[15]

Calculate the dye concentration.

Dye Conc. (M) = Amax / ε_dye
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ε_dye = Molar extinction coefficient of ICG at its λmax (~223,000 M⁻¹cm⁻¹).

Calculate the DOL.

DOL = Dye Concentration / Protein Concentration

An ideal DOL is typically between 2 and 10 for antibodies to avoid issues like self-quenching or

loss of biological activity.[15][16]

3.2 Purity and Integrity Assessment

SDS-PAGE: Run the purified conjugate on an SDS-PAGE gel. Visualize the protein by

Coomassie staining and the ICG fluorescence using an appropriate NIR imaging system to

confirm that the fluorescence co-localizes with the protein band.

SEC-HPLC: High-performance liquid chromatography can be used to assess the purity and

detect the presence of aggregates or fragments.[7][17] The conjugate should appear as a

single, sharp peak.

3.3 Functional Analysis For antibodies, it is critical to confirm that the labeling process has not

compromised their binding affinity.

ELISA or Flow Cytometry: Perform a binding assay to compare the immunoreactivity of the

ICG-labeled antibody to that of the unlabeled antibody.[18][19] The binding curves should be

comparable.
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Step 1: Preparation

Step 2: Labeling Reaction

Step 3: Purification

Step 4: Quality Control
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Caption: Workflow for ICG-SH protein labeling and purification.
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Purification Method Selection
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Principle: Size-based separation
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Dialysis
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Pro: Fast, highly scalable

Con: Requires specialized equipment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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